molecular formula C20H30O2 B14526670 2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol CAS No. 62617-57-6

2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol

Cat. No.: B14526670
CAS No.: 62617-57-6
M. Wt: 302.5 g/mol
InChI Key: CEZMXELOONMPNC-UHFFFAOYSA-N
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Description

2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol typically involves multi-step organic reactions. One common approach is the use of alkyne coupling reactions, followed by selective hydrogenation and hydroxylation steps. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the multiple bonds can participate in electron transfer reactions. These interactions can modulate biological pathways and influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,6,11,15-Tetramethylhexadeca-2,6,8,10,14-pentaene: Similar in structure but lacks the hydroxyl groups and triple bonds.

    Hexadecane, 2,6,11,15-tetramethyl-: A saturated hydrocarbon with a similar carbon backbone but without the multiple bonds and hydroxyl groups.

Uniqueness

2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol is unique due to its combination of double and triple bonds along with hydroxyl groups

Properties

CAS No.

62617-57-6

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

2,6,11,15-tetramethylhexadeca-2,14-dien-7,9-diyne-6,11-diol

InChI

InChI=1S/C20H30O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h11-12,21-22H,9-10,15-16H2,1-6H3

InChI Key

CEZMXELOONMPNC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C#CC#CC(C)(CCC=C(C)C)O)O)C

Origin of Product

United States

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